molecular formula C3H3BrN4O B572979 3-bromo-1H-1,2,4-triazole-5-carboxamide CAS No. 1207755-03-0

3-bromo-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B572979
CAS No.: 1207755-03-0
M. Wt: 190.988
InChI Key: HDLLCASEDGLLHH-UHFFFAOYSA-N
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Description

3-Bromo-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-1,2,4-triazole-5-carboxamide typically involves the bromination of 1H-1,2,4-triazole-5-carboxamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include biaryl or other coupled structures.

Scientific Research Applications

3-Bromo-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, antibacterial, or anticancer properties.

    Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a ligand in coordination chemistry and is used to study enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
  • 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole
  • 5-Bromo-1-methyl-1H-1,2,4-triazole

Uniqueness

3-Bromo-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group on the triazole ring. This combination imparts specific chemical reactivity and binding properties that are valuable in various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLLCASEDGLLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679607
Record name 5-Bromo-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207755-03-0
Record name 5-Bromo-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207755-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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